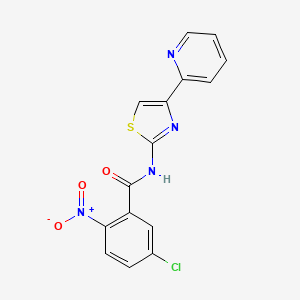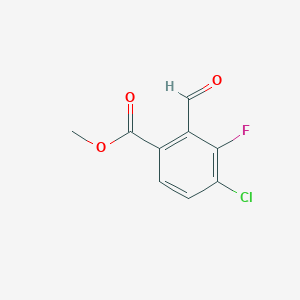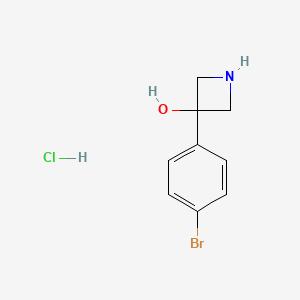![molecular formula C19H17ClFNO5S2 B2799160 Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899972-19-1](/img/structure/B2799160.png)
Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H17ClFNO5S2 and its molecular weight is 457.92. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Copolymerization
Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, due to its complex structure involving multiple substituents, is an interesting candidate for synthetic chemistry research. Studies such as those by Hussain et al. (2019) and Kharas et al. (2016, 2017, 2021) have explored the synthesis and copolymerization of related trisubstituted ethylenes and phenylcyanoacrylates with styrene. These works involve novel ring-disubstituted isopropyl and propyl 2-cyano-3-phenyl-2-propenoates, showcasing methodologies for synthesizing complex molecules and their application in copolymerization to create new materials with potential unique properties (Hussain et al., 2019) (Kharas et al., 2016).
Catalytic Synthesis and Heterocyclic Chemistry
Research by Li et al. (2012) on the CuI-catalyzed synthesis of benzothiazolones from ethyl 2-iodophenylcarbamates represents the type of catalytic processes that could be applicable for synthesizing benzothiophene derivatives like Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate. Such methodologies provide insight into the assembly of complex heterocyclic structures that are integral to the synthesis of various pharmaceutical and material science applications (Li et al., 2012).
Advanced Material Applications
Polymer and Material Science
The work of Awadallah et al. (2021) on novel trisubstituted ethylenes for copolymerization with styrene highlights the potential of using complex ethylenes, similar in structure to Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, in material science. These compounds could lead to the development of new polymeric materials with tailored properties for specific applications (Awadallah et al., 2021).
Biodegradation Research
While not directly related to Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, research by Li et al. (2016) on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. illustrates the broader context of environmental impact and degradation pathways of complex ethyl compounds. Such studies are essential for understanding the environmental fate and potential bioremediation strategies for synthetic compounds (Li et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target theCorticotrophin-Releasing Factor 1 Receptor . This receptor plays a crucial role in mediating the body’s response to stress.
Biochemical Pathways
Compounds with similar structures have been implicated in thestress response pathway . By interacting with the Corticotrophin-Releasing Factor 1 Receptor, they can modulate the body’s response to stress.
Result of Action
Similar compounds have been reported to modulate the activity of their target proteins, leading to changes in cellular signaling and ultimately influencing the body’s response to stress .
Propiedades
IUPAC Name |
ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO5S2/c1-4-27-19(23)17-18(16-12(21)6-5-7-15(16)28-17)29(24,25)22-13-8-10(2)11(20)9-14(13)26-3/h5-9,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGXGTYSLQPUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid](/img/structure/B2799085.png)







![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)

![2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide](/img/structure/B2799098.png)
